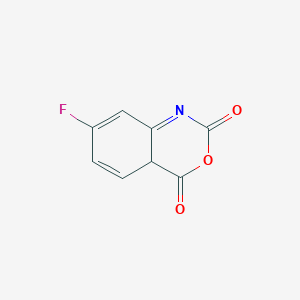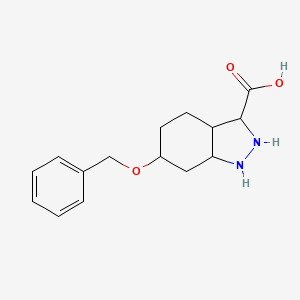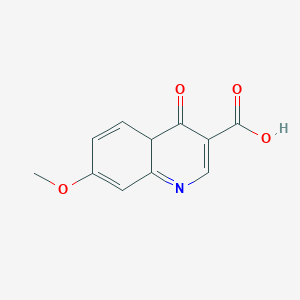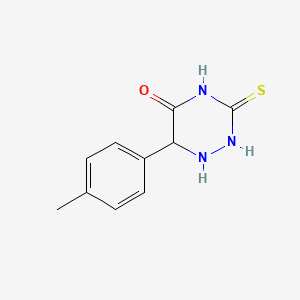![molecular formula C25H34N6O3 B12360145 5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12360145.png)
5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an analog of sildenafil (Viagra) and has been detected in various “herbal aphrodisiac” products sold in convenience stores that claim to boost libido and alleviate erectile dysfunction . Acetildenafil has not undergone formal testing in humans or animals, and its safety profile remains largely unknown .
Preparation Methods
The synthesis of acetildenafil involves several steps, starting with the preparation of the core pyrazolopyrimidinone structure. The synthetic route typically includes:
Step 1: Formation of the pyrazolopyrimidinone core through cyclization reactions.
Step 2: Introduction of the ethoxy and acetyl groups to the phenyl ring.
Step 3: Attachment of the piperazine moiety to the acetyl group.
Industrial production methods often utilize high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Acetildenafil undergoes various chemical reactions, including:
Oxidation: Acetildenafil can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert acetildenafil to its reduced forms.
Substitution: The ethoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include N-oxides and reduced derivatives .
Scientific Research Applications
Acetildenafil has been primarily studied for its potential use in treating erectile dysfunction due to its phosphodiesterase inhibitory activity. It has also been investigated for its effects on smooth muscle relaxation and blood flow regulation . In addition, acetildenafil and its analogs are used in research to develop new therapeutic agents for cardiovascular diseases and pulmonary hypertension .
Mechanism of Action
Acetildenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP). By blocking PDE5, acetildenafil increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in the corpus cavernosum of the penis . This mechanism is similar to that of sildenafil, its parent compound .
Comparison with Similar Compounds
Acetildenafil is similar to other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. it is unique in its structural modifications, which include the ethoxy and acetyl groups on the phenyl ring. These modifications may contribute to differences in pharmacokinetics and potency . Similar compounds include:
Tadalafil: Another PDE5 inhibitor, known for its longer duration of action.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Acetildenafil’s uniqueness lies in its structural modifications, which may offer distinct therapeutic advantages or pose unknown risks due to the lack of formal testing .
Properties
Molecular Formula |
C25H34N6O3 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C25H34N6O3/c1-5-8-19-22-23(29(4)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15,23H,5-8,11-14,16H2,1-4H3 |
InChI Key |
IPDCRJAJXISYTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one](/img/structure/B12360067.png)



![ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360095.png)

![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12360120.png)

![(Z)-7-[(1R,2E,5S)-5-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12360135.png)




